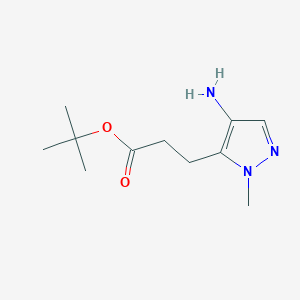

4-((2,4-dimetilfenil)amino)-1-fenil-1H-pirrol-2(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

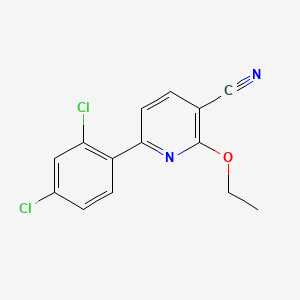

The compound "4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and pharmacological properties due to the presence of substituted phenyl groups and the pyrrole core.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring through various methods, including condensation reactions. For instance, the synthesis of related compounds has been reported through the condensation of aromatic acid chlorides with 4-aminoantipyrine, as seen in the synthesis of fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives . Similarly, Schiff base formation by condensation reactions is a common synthetic route for pyrrole derivatives, as demonstrated in the synthesis of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. For example, the molecular structure and spectral analyses of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile were characterized using these techniques . The molecular geometry and electronic properties can also be studied using quantum chemical calculations, as seen in the analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reactivity of the pyrrole nitrogen and the substituents on the phenyl rings can lead to the formation of complexes with metals or other organic compounds. The reactivity can be predicted using local reactivity descriptors such as Fukui functions, which help identify the most reactive sites within the molecule . Additionally, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines demonstrates the versatility of pyrrole derivatives in forming new heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrrole ring. The presence of dimethyl groups, for example, can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The compound's optical properties, such as fluorescence, can be significant for applications in bioimaging or as a derivatization reagent for analytical purposes, as seen with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde . The thermodynamic properties can be calculated at different temperatures to understand the stability and reactivity of the compound under various conditions .

Aplicaciones Científicas De Investigación

- Síntesis de Polímeros: Este compuesto es un bloque de construcción crucial para la síntesis de polímeros como el poli(metacrilato de metilo) (PMMA), el poli(cloruro de vinilo) (PVC) y el poli(tereftalato de etileno) (PET) .

- 2,4-Dimetilfenil Isocianato: Aunque no está directamente relacionado con la N-(2,4-dimetilfenil)formamida, su análogo estructural cercano, el 2,4-dimetilfenil isocianato, se utiliza como intermedio farmacéutico. Los investigadores lo emplean en la síntesis de varios compuestos farmacológicos .

Síntesis Orgánica y Química de Polímeros

Intermediarios Farmacéuticos

Propiedades

IUPAC Name |

3-(2,4-dimethylanilino)-1-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13-8-9-17(14(2)10-13)19-15-11-18(21)20(12-15)16-6-4-3-5-7-16/h3-11,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNPTNFFGFRVRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC(=O)N(C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)

![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)

![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)

![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)

![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)